Cas no 895642-84-9 (3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine)

3-(Benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine is a quinoline-based compound featuring a benzenesulfonyl group at the 3-position and a 4-fluorobenzylamine substituent at the 4-position. The dimethoxy groups at the 6- and 7-positions enhance its electronic properties, making it a potential candidate for applications in medicinal chemistry and drug discovery. Its structural complexity offers opportunities for selective interactions with biological targets, particularly in kinase inhibition or receptor modulation. The fluorophenyl moiety may improve metabolic stability and bioavailability. This compound is suitable for research in developing therapeutic agents, particularly in oncology or neurological disorders, due to its tailored pharmacophore and potential for structure-activity relationship (SAR) studies.
3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine structure
895642-84-9 structure
Product Name:3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine
CAS No:895642-84-9
MF:C24H21FN2O4S
MW:452.497948408127
CID:5995064
PubChem ID:18559804
Update Time:2025-10-28

3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine
    • 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine
    • N-(4-fluorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine
    • AKOS001859127
    • 895642-84-9
    • F1608-0346
    • Inchi: 1S/C24H21FN2O4S/c1-30-21-12-19-20(13-22(21)31-2)26-15-23(32(28,29)18-6-4-3-5-7-18)24(19)27-14-16-8-10-17(25)11-9-16/h3-13,15H,14H2,1-2H3,(H,26,27)
    • InChI Key: KXNYPAJLIMUZIC-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(OC)=C(OC)C=2)C(NCC2=CC=C(F)C=C2)=C(S(C2=CC=CC=C2)(=O)=O)C=1

Computed Properties

  • Exact Mass: 452.12060649g/mol
  • Monoisotopic Mass: 452.12060649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 85.9Ų

3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine Pricemore >>

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3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine Related Literature

Additional information on 3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine

Comprehensive Overview of 3-(Benzenesulfonyl)-N-(4-Fluorophenyl)methyl-6,7-Dimethoxyquinolin-4-Amine (CAS No. 895642-84-9)

3-(Benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine (CAS No. 895642-84-9) is a synthetic organic compound belonging to the quinoline derivative family. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. The presence of a benzenesulfonyl group, a 4-fluorophenyl moiety, and dimethoxy substitutions on the quinoline core contributes to its distinct chemical and biological properties.

Researchers have explored the role of quinoline derivatives in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and oncogenic pathways. The 6,7-dimethoxyquinolin-4-amine scaffold is known for its ability to modulate protein-protein interactions, making it a valuable template for designing novel inhibitors. The incorporation of a fluorophenyl group enhances the compound's metabolic stability and bioavailability, addressing a common challenge in medicinal chemistry.

In recent years, the demand for small-molecule inhibitors and kinase modulators has surged, driven by advancements in personalized medicine and targeted therapies. 3-(Benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine aligns with these trends, as its structure suggests potential applications in cancer research and immune regulation. Computational studies and high-throughput screening have identified similar compounds as promising candidates for further development.

The synthesis of CAS No. 895642-84-9 involves multi-step organic reactions, including sulfonylation, amination, and fluorophenyl incorporation. These processes require precise control of reaction conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize the compound and ensure its suitability for research applications.

From an industrial perspective, the scalability of 3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine production is a critical consideration. Innovations in green chemistry and flow synthesis have enabled more efficient and sustainable manufacturing processes. These advancements align with global efforts to reduce the environmental footprint of chemical synthesis while maintaining high standards of quality and safety.

In conclusion, 3-(benzenesulfonyl)-N-(4-fluorophenyl)methyl-6,7-dimethoxyquinolin-4-amine (CAS No. 895642-84-9) represents a versatile and promising compound in modern drug discovery. Its structural complexity and potential biological activities make it a subject of ongoing research, particularly in the context of precision medicine and therapeutic innovation. As scientific understanding evolves, this compound may pave the way for new breakthroughs in treating complex diseases.

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